molecular formula C22H21N5O3 B2908217 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 886901-81-1

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

カタログ番号 B2908217
CAS番号: 886901-81-1
分子量: 403.442
InChIキー: BMIGEKNTQHRTLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction.

作用機序

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of mGluR5, a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 has been implicated in several neurological and psychiatric disorders, and the inhibition of this receptor has been proposed as a potential therapeutic approach. 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects
The inhibition of mGluR5 by 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has several biochemical and physiological effects. For example, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to reduce the release of dopamine in the striatum, which is thought to contribute to its antiparkinsonian effects. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. This effect may contribute to the anxiolytic and antidepressant effects of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione.

実験室実験の利点と制限

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, with minimal off-target effects. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, there are also limitations to the use of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in lab experiments. For example, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has poor water solubility, which can make it difficult to administer to animals. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has a relatively short half-life, which can limit its efficacy in some experiments.

将来の方向性

There are several future directions for the study of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione. One area of interest is the potential use of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in the treatment of addiction. Studies have shown that 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can reduce cocaine self-administration and reinstatement in animal models, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, there is growing interest in the use of mGluR5 antagonists for the treatment of fragile X syndrome, a genetic disorder that is characterized by intellectual disability and autism-like symptoms. 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to improve several behavioral and cognitive deficits in animal models of fragile X syndrome, and clinical trials are currently underway to evaluate its efficacy in humans.

合成法

The synthesis of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves several steps, including the coupling of 2-amino-4,6-dichloropyrimidine with 2-oxo-2-phenylethyl bromide to form 2-(2-oxo-2-phenylethylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with phenethylamine to yield 2-(2-oxo-2-phenylethylamino)-4,6-dichloro-7-phenethylamino-pyrimidine. The final step involves the introduction of a methyl group at the 3-position of the pyrimidine ring using methyl iodide.

科学的研究の応用

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. For example, studies have shown that 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction.

特性

IUPAC Name

3-methyl-7-phenacyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-26-19-18(20(29)25-22(26)30)27(14-17(28)16-10-6-3-7-11-16)21(24-19)23-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGEKNTQHRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。